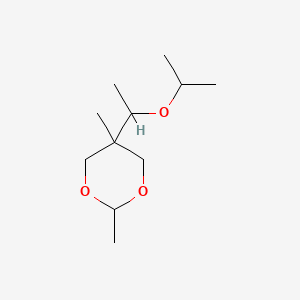
2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane is a bioactive chemical compound with the molecular formula C13H26O3.
Méthodes De Préparation
The synthesis of 2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane involves several steps. The synthetic route typically includes the reaction of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic properties. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane can be compared with other similar compounds, such as m-Dioxane, 5-(1-isopropoxyethyl)-2-methyl-5-propyl-, (Z)-. While both compounds share structural similarities, they may exhibit different chemical and biological properties, highlighting the uniqueness of each compound .
Propriétés
Numéro CAS |
19131-75-0 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,5-dimethyl-5-(1-propan-2-yloxyethyl)-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)14-9(3)11(5)6-12-10(4)13-7-11/h8-10H,6-7H2,1-5H3 |
Clé InChI |
PNLAHFVUUHRTLK-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C)C(C)OC(C)C |
SMILES canonique |
CC1OCC(CO1)(C)C(C)OC(C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
19131-75-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Dioxane, 5-(1-isopropoxyethyl)-2,5-dimethyl-, (E)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















